molecular formula C11H17N5 B11735069 N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11735069
M. Wt: 219.29 g/mol
InChI Key: WMUGXZVTDFKYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the coupling of 5-aminopyrazole with a suitable electrophile. One common method includes the use of nucleophilic substitution reactions where the pyrazole ring is functionalized with various substituents . For instance, the reaction of 5-aminopyrazole with an alkyl halide under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which can confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-7-16-8-5-11(14-16)12-9-10-4-6-13-15(10)2/h4-6,8H,3,7,9H2,1-2H3,(H,12,14)

InChI Key

WMUGXZVTDFKYTL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.